
1-Ethyl-3,3-difluorocyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,3-difluorocyclopentan-1-amine is an organic compound belonging to the class of cycloalkanes It features a cyclopentane ring substituted with an ethyl group and two fluorine atoms at the 3rd position, along with an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3-difluorocyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,3-difluorocyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
1-Ethyl-3,3-difluorocyclopentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3-difluorocyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentane: A simple cycloalkane with no substituents.
1-Ethylcyclopentane: Similar structure but lacks fluorine atoms.
3,3-Difluorocyclopentane: Similar structure but lacks the ethyl and amine groups.
Uniqueness: 1-Ethyl-3,3-difluorocyclopentan-1-amine is unique due to the combination of its ethyl, fluorine, and amine substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
1-ethyl-3,3-difluorocyclopentan-1-amine |
InChI |
InChI=1S/C7H13F2N/c1-2-6(10)3-4-7(8,9)5-6/h2-5,10H2,1H3 |
InChI Key |
LEOKTNHQEYMYHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(C1)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


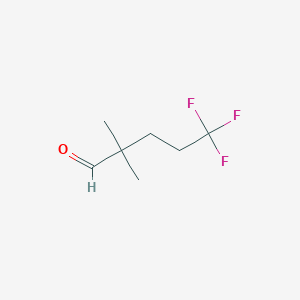
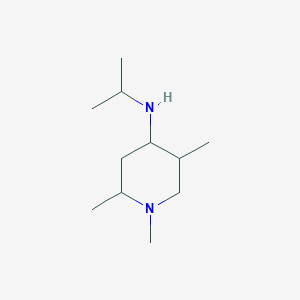

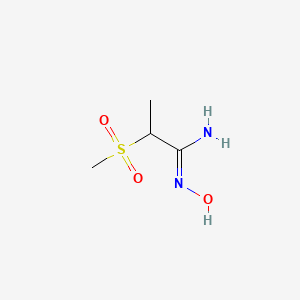
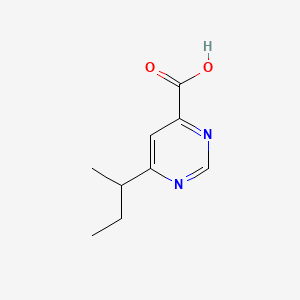
![4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13275277.png)

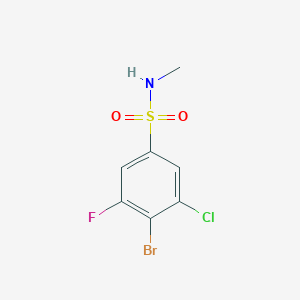


![4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol](/img/structure/B13275302.png)

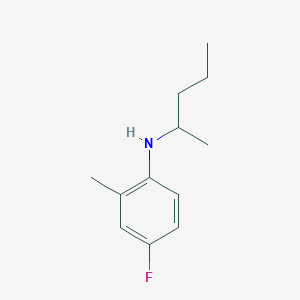
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13275324.png)
